molecular formula C6H6BrNS B180713 2-Bromo-5-(methylthio)pyridine CAS No. 134872-23-4

2-Bromo-5-(methylthio)pyridine

Cat. No. B180713
Key on ui cas rn: 134872-23-4
M. Wt: 204.09 g/mol
InChI Key: IFMCOWPTUPYFCT-UHFFFAOYSA-N
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Patent
US06506779B1

Procedure details

To a solution of 2,5-dibromopyridine (23.4 g, 0.099 mol) in ether (500 mL), n-BuLi (1.52 M in n-hexane, 68 mL, 0.10 mmol) was added dropwise at −78° C. and the mixture was stirred for 1 hour at the temperature. Dimethyldisulfide (9.8 mL, 0.11 mol) was added slowly at −78° C. and the mixture was stirred for 1 hour at that temperature and further 1 hour at 0° C. The mixture was quenched with aqueous 1N HCl (200 mL) and extracted with ether (100 mL×2), dried over magnesium sulfate (MgSO4), and concentrated in vacuo gave the title compound (18.9 g, 94%).
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
catalyst
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[CH3:9][S:10]SC>CCOCC.[Li]CCCC>[CH3:9][S:10][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
68 mL
Type
catalyst
Smiles
[Li]CCCC
Step Two
Name
Quantity
9.8 mL
Type
reactant
Smiles
CSSC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at that temperature and further 1 hour at 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous 1N HCl (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC=1C=CC(=NC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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